molecular formula C22H24INO6 B8143977 4-Iodocolchicine

4-Iodocolchicine

Cat. No. B8143977
M. Wt: 525.3 g/mol
InChI Key: WIWJNCZWMJJTJH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodocolchicine is a useful research compound. Its molecular formula is C22H24INO6 and its molecular weight is 525.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodocolchicine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodocolchicine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Secretion and Synthesis in Rat Mammary Gland Acini : 4-Iodocolchicine inhibits protein secretion and synthesis in rat mammary gland acini. This suggests its potential role in studying protein transport and secretion processes (Smith, Nickerson, & Keenan, 1982).

  • Cancer Therapy : It has shown promise as a novel therapeutic agent in cancer therapy due to its selectivity and ability to depolymerize microtubules, activating dual cell-death machineries (Kumar et al., 2016).

  • Effect on Iodothyronine Formation : 4-Iodocolchicine has been observed to inhibit organic binding of iodine in the mouse thyroid, which lowers iodothyronine formation and affects the DIT-MIT ratio (Chiraseveenuprapund & Rosenberg, 1974).

  • Applications in Oncology, Immunology, Cardiology, and Dermatology : Colchicine, including its derivatives like 4-Iodocolchicine, has novel applications in various fields such as oncology, immunology, cardiology, and dermatology. It has been used in the treatment of conditions like epidermolysis bullosa acquisita, leucocytoclastic vasculitis, and aphthous stomatitis (Dasgeb et al., 2018).

  • Anticancer Properties : Studies indicate that 4-iodo-7-deacetyl-10-thiocolchicine analogues show promising potential as chemotherapy agents against several types of cancer (Klejborowska et al., 2021).

  • Tubulin Disruption and Inflammatory Pathway Modulation : Colchicine's primary mechanism of action, tubulin disruption, leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity, suggesting diverse therapeutic applications (Leung, Hui, & Kraus, 2015).

  • Transport of Amine Storage Granules in Sympathetic Nerves : The application of colchicine interrupts the transport of amine storage granules in the sympathetic nerves of rats, highlighting its potential in neurological studies (Dahlström, 1968).

  • Applications in Plant Breeding and Agriculture : In wheat breeding programs, colchicine application during the initial culture stages improves chromosome doubling and androgenic response (Soriano, Cistué, Vallés, & Castillo, 2007).

  • Reduced Toxicity and Promising Antitumor Activity : 4-Iodocolchicine exhibits potent anticancer activities with reduced toxicity, showing promise in pancreatic cancer models (Kumar et al., 2016).

  • Selective Effect on Lymphocyte Responses : Colchicine has a selective stimulatory effect on lymphocyte responses induced by cell-cell contact, indicating its role in regulating immune responses involving cellular interactions (Stenzel, Schwartz, Rubin, & Novogrodsky, 1978).

properties

IUPAC Name

N-[(7S)-4-iodo-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24INO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWJNCZWMJJTJH-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2I)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2I)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodocolchicine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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